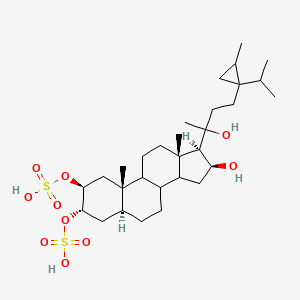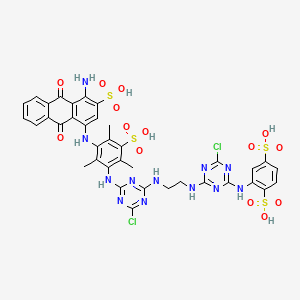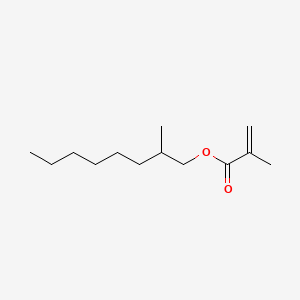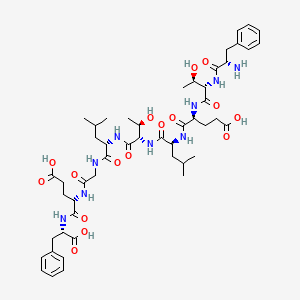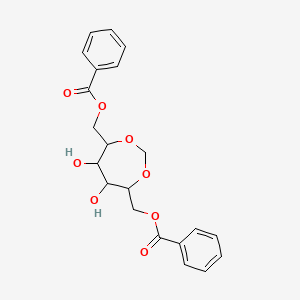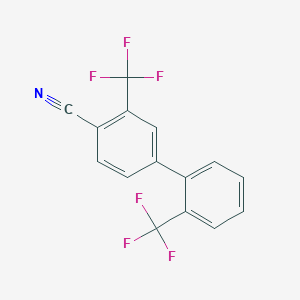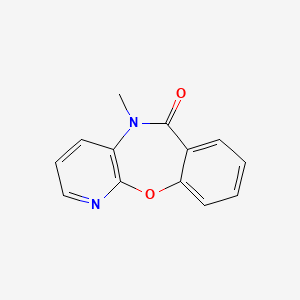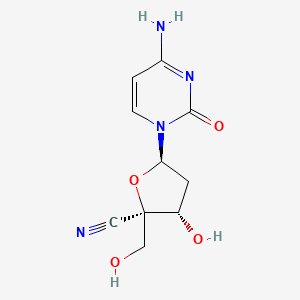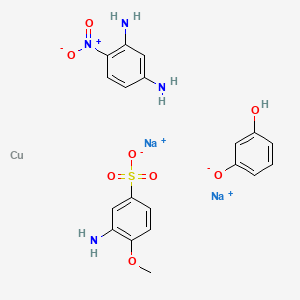
Einecs 280-007-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 280-007-5, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin is known for its anti-inflammatory, antioxidant, and potential anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of curcumin .
Industrial Production Methods
In industrial settings, curcumin is often extracted from turmeric rhizomes using solvents such as ethanol or acetone. The extraction process involves grinding the turmeric rhizomes into a fine powder, followed by solvent extraction to isolate curcumin. The extracted curcumin is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other related compounds.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has enhanced stability and bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce curcumin.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Curcumin derivatives with modified functional groups
科学的研究の応用
Curcumin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color change properties.
Biology: Studied for its anti-inflammatory and antioxidant effects, which are beneficial in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
作用機序
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. Curcumin also interacts with enzymes, cytokines, and transcription factors, leading to its diverse biological activities. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
類似化合物との比較
Curcumin is often compared with other polyphenolic compounds such as resveratrol and quercetin. While all three compounds exhibit antioxidant and anti-inflammatory properties, curcumin is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Similar compounds include:
Resveratrol: Found in grapes and red wine, known for its cardioprotective effects.
Quercetin: Found in various fruits and vegetables, known for its anti-allergic and anti-inflammatory properties.
特性
分子式 |
C19H20CuN4Na2O8S |
|---|---|
分子量 |
574.0 g/mol |
IUPAC名 |
disodium;3-amino-4-methoxybenzenesulfonate;copper;3-hydroxyphenolate;4-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C7H9NO4S.C6H7N3O2.C6H6O2.Cu.2Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;7-4-1-2-6(9(10)11)5(8)3-4;7-5-2-1-3-6(8)4-5;;;/h2-4H,8H2,1H3,(H,9,10,11);1-3H,7-8H2;1-4,7-8H;;;/q;;;;2*+1/p-2 |
InChIキー |
HJDUSPQCBUUNBC-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N.C1=CC(=CC(=C1)[O-])O.C1=CC(=C(C=C1N)N)[N+](=O)[O-].[Na+].[Na+].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


